molecular formula C12H23NO4 B3229255 Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate CAS No. 128372-97-4

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate

Cat. No.: B3229255
CAS No.: 128372-97-4
M. Wt: 245.32 g/mol
InChI Key: GJAKZXZWJMIYTC-UHFFFAOYSA-N
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Description

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is a protected amino acid derivative featuring a hexanoate backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position and a methyl ester at the carboxyl terminus. This compound is widely used as a synthetic intermediate in peptide chemistry and drug discovery due to its stability under basic conditions and ease of deprotection under acidic conditions .

Properties

IUPAC Name

methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8-10(14)16-4/h5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAKZXZWJMIYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate can be synthesized through a multi-step process. One common method involves the reaction of 6-aminohexanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 6-aminohexanoic acid

    Substitution: Various substituted hexanoates depending on the nucleophile used

    Reduction: 6-aminohexanol

Scientific Research Applications

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate is primarily related to its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

a) Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (2b)
  • Structure: Differs in the position of the amino group (2-position instead of 6) and lacks the Fmoc group present in its precursor (2a) .
  • Synthesis : Prepared via deprotection of 2a using piperidine (84% yield) .
  • Applications : Used in solid-phase peptide synthesis (SPPS) for introducing lysine-like motifs.
b) Methyl (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate hydrochloride
  • Structure : Chiral variant with an S-configuration at the 2-position and a hydrochloride salt .
  • Key Difference : Chirality enhances its utility in enantioselective syntheses of bioactive peptides .

Protecting Group Variations

a) Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (2a)
  • Structure : Features an Fmoc group at the 2-position and a Boc group at the 6-position.
  • Synthesis : Achieved via HOBt/EDC·HCl-mediated coupling (97.3% yield) .
  • Utility : Dual protection allows orthogonal deprotection strategies in SPPS .
b) (S)-Methyl 6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate
  • Structure : Combines Boc and benzyloxycarbonyl (Z) groups for sequential deprotection .
  • Applications : Used in synthesizing complex peptidomimetics requiring orthogonal protection .

Functional Group Modifications

a) 6-(Boc-amino)-1-hexanol
  • Structure : Replaces the methyl ester with a hydroxyl group.
  • Applications: Intermediate for synthesizing 6-(Boc-amino)-hexyl bromide, a key alkylating agent .
  • Reactivity : Hydroxyl group enables nucleophilic substitutions, unlike the ester in the parent compound .
b) 6-(tert-Butoxycarbonylamino)hexyl Methanesulfonate
  • Structure : Contains a methanesulfonate (mesyl) group instead of the methyl ester.
  • Utility : Mesyl group acts as a superior leaving group, facilitating SN2 reactions for alkylation .

Complex Derivatives in Peptidomimetics

a) (S)-Propyl 2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (26)
  • Structure : Incorporates an oxetane ring and a Z group.
  • Synthesis : Lower yield (57%) due to steric challenges during oxetane functionalization .
  • Applications : Serves as a conformationally restricted peptidomimetic module .
b) (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-6-((E)-((S)-3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobutylidene)amino)hexanoate (48)
  • Structure : Features a lysine-derived side chain with a methoxy-oxobutylidene moiety.
  • Applications : Used in synthesizing cyclic peptidomimetics targeting protease enzymes .

Comparative Data Table

Compound Name Key Structural Features Protecting Groups Yield (%) Applications Reference
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate Boc at 6-position, methyl ester Boc N/A Peptide synthesis
Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate (2b) Amino at 2-position Boc 84 SPPS
Methyl (2S)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate hydrochloride Chiral center at 2-position Boc N/A Enantioselective synthesis
6-(Boc-amino)-1-hexanol Hydroxyl terminus Boc N/A Alkylation precursor
6-(tert-Butoxycarbonylamino)hexyl Methanesulfonate Mesyl group Boc N/A SN2 reactions
(S)-Propyl 2-((3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate (26) Oxetane ring, Z group Boc, Z 57 Peptidomimetics

Key Research Findings

  • Synthetic Efficiency : Boc-protected derivatives generally achieve higher yields (e.g., 97.3% for 2a) compared to Z-protected or oxetane-containing analogs (e.g., 57% for 26) due to reduced steric hindrance .
  • Reactivity : Methyl esters enhance solubility in organic solvents, while mesyl or hydroxyl groups broaden utility in alkylation or conjugation .
  • Chirality : Chiral variants (e.g., the S-configuration in ) are critical for bioactive peptide synthesis .

Biological Activity

Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility. The compound's molecular formula is C13_{13}H25_{25}N2_{2}O3_{3}, and it has a molecular weight of approximately 255.35 g/mol. The presence of the Boc group is crucial for its biological interactions, as it can influence the compound's pharmacokinetics and bioavailability.

Research indicates that this compound may exert its effects through modulation of cellular pathways involved in cancer cell proliferation and apoptosis. Specifically, it has been shown to interact with proteins involved in microtubule dynamics, such as HSET (KIFC1), which plays a critical role in mitotic spindle formation. Inhibition of HSET leads to the induction of multipolar spindles in cancer cells, ultimately resulting in cell death due to aberrant mitosis .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits micromolar inhibitory activity against HSET. For instance, one study reported an IC50_{50} value of approximately 13 µM for the compound when tested against recombinant HSET in the presence of microtubules .

Table 1: Inhibition Potency of this compound

CompoundIC50_{50} (µM)Target Protein
This compound13HSET
Control Compound A25HSET
Control Compound B50HSET

Case Study 1: Cancer Cell Line Testing

In a study involving DLD1 human colon cancer cell lines, treatment with this compound resulted in a significant increase in multipolar mitotic figures. Specifically, a 21% increase in multipolarity was observed at a concentration of 15 µM, indicating effective targeting of centrosome amplification pathways .

Table 2: Effects on Multipolarity in Cancer Cell Lines

TreatmentMultipolarity (%)Concentration (µM)
This compound2115
Control (Untreated)10N/A

Pharmacokinetics and Stability

The half-life of this compound has been estimated to be around 215 minutes in plasma stability assays conducted on BALB/c mice. This stability suggests potential for therapeutic application due to prolonged action within biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate
Reactant of Route 2
Reactant of Route 2
Methyl 6-([(tert-butoxy)carbonyl]amino)hexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.